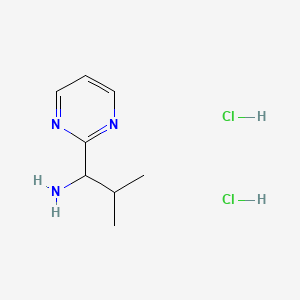
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium borohydride and hydrogenation with palladium on carbon yields the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like 3-chloroperoxybenzoic acid.
Reduction: Sodium borohydride and hydrogenation with palladium on carbon are common reagents.
Substitution: Nucleophilic substitution reactions are also significant, often involving trimethylsilyl cyanide.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid
Reduction: Sodium borohydride, hydrogenation with palladium on carbon
Substitution: Trimethylsilyl cyanide
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
Scientific Research Applications
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyridin-2-yl)propan-1-amine
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- ®-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
Uniqueness
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrimidine ring differentiates it from similar pyridine-based compounds, potentially leading to different reactivity and applications.
Biological Activity
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
The molecular formula for this compound is C9H16Cl2N2, with a molecular weight of approximately 223.14 g/mol. The compound is synthesized through the reaction of 2-methyl-1-(pyrimidin-2-yl)propan-1-amine with hydrochloric acid, resulting in the formation of the dihydrochloride salt, which enhances its solubility and stability for biological applications .
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate nitric oxide synthase (nNOS) activity, which is crucial in neurodegenerative disorders . The compound's ability to selectively inhibit nNOS suggests potential therapeutic applications in treating conditions like stroke and neurodegeneration.
Therapeutic Applications
Research indicates that this compound may serve as a precursor for developing novel drugs targeting various pathways:
- Neurodegenerative Disorders : By inhibiting nNOS, it could mitigate neuronal damage associated with diseases such as Alzheimer's and Parkinson's.
- Antifibrotic Activity : Studies have demonstrated that derivatives of this compound can inhibit collagen expression, indicating potential use in treating fibrotic diseases .
- Antimicrobial Potential : Related pyrimidine derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, suggesting that this compound could be explored for antimicrobial applications .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Comparative Analysis
When compared to similar compounds, such as 2-Methyl-1-(pyridin-2-yl)propan-1-amine, the dihydrochloride form of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine demonstrates enhanced solubility and bioavailability. This property is critical for therapeutic applications where effective dosing is necessary .
Similar Compounds Overview
| Compound | Activity | Notes |
|---|---|---|
| 2-Methyl-1-(pyridin-2-yl)propan-1-amine | Moderate nNOS inhibition | Less soluble than the dihydrochloride form. |
| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amines | Varying potency against kinases | Structural variations affect efficacy and selectivity. |
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-2-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6(2)7(9)8-10-4-3-5-11-8;;/h3-7H,9H2,1-2H3;2*1H |
InChI Key |
YWRNZYWLKMYGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















